molecular formula C20H13ClIN3O2 B305712 (5E)-3-(4-chlorophenyl)-5-{[1-(4-iodophenyl)-1H-pyrrol-2-yl]methylidene}imidazolidine-2,4-dione

(5E)-3-(4-chlorophenyl)-5-{[1-(4-iodophenyl)-1H-pyrrol-2-yl]methylidene}imidazolidine-2,4-dione

Cat. No. B305712
M. Wt: 489.7 g/mol
InChI Key: HGWIRIGLIIRZTL-LDADJPATSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5E)-3-(4-chlorophenyl)-5-{[1-(4-iodophenyl)-1H-pyrrol-2-yl]methylidene}imidazolidine-2,4-dione, also known as C1, is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound has been investigated for its potential as an anticancer agent, as well as for its ability to modulate the immune system. In

Mechanism of Action

The mechanism of action of (5E)-3-(4-chlorophenyl)-5-{[1-(4-iodophenyl)-1H-pyrrol-2-yl]methylidene}imidazolidine-2,4-dione is not fully understood. However, studies have suggested that (5E)-3-(4-chlorophenyl)-5-{[1-(4-iodophenyl)-1H-pyrrol-2-yl]methylidene}imidazolidine-2,4-dione may act by inhibiting the activity of an enzyme called topoisomerase II, which is involved in DNA replication and repair. Inhibition of this enzyme can lead to DNA damage and cell death. (5E)-3-(4-chlorophenyl)-5-{[1-(4-iodophenyl)-1H-pyrrol-2-yl]methylidene}imidazolidine-2,4-dione may also act by modulating the activity of proteins involved in the immune response.
Biochemical and Physiological Effects
(5E)-3-(4-chlorophenyl)-5-{[1-(4-iodophenyl)-1H-pyrrol-2-yl]methylidene}imidazolidine-2,4-dione has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that (5E)-3-(4-chlorophenyl)-5-{[1-(4-iodophenyl)-1H-pyrrol-2-yl]methylidene}imidazolidine-2,4-dione inhibits the growth of cancer cells and induces apoptosis. (5E)-3-(4-chlorophenyl)-5-{[1-(4-iodophenyl)-1H-pyrrol-2-yl]methylidene}imidazolidine-2,4-dione has also been shown to stimulate the production of cytokines and enhance the activity of natural killer cells.

Advantages and Limitations for Lab Experiments

One advantage of using (5E)-3-(4-chlorophenyl)-5-{[1-(4-iodophenyl)-1H-pyrrol-2-yl]methylidene}imidazolidine-2,4-dione in lab experiments is its potential as an anticancer agent. (5E)-3-(4-chlorophenyl)-5-{[1-(4-iodophenyl)-1H-pyrrol-2-yl]methylidene}imidazolidine-2,4-dione has been shown to inhibit the growth of a variety of cancer cell lines, making it a promising candidate for further investigation. Another advantage of using (5E)-3-(4-chlorophenyl)-5-{[1-(4-iodophenyl)-1H-pyrrol-2-yl]methylidene}imidazolidine-2,4-dione is its ability to modulate the immune system, which could have potential applications in the treatment of viral infections and autoimmune diseases.
One limitation of using (5E)-3-(4-chlorophenyl)-5-{[1-(4-iodophenyl)-1H-pyrrol-2-yl]methylidene}imidazolidine-2,4-dione in lab experiments is its low solubility in water. This can make it difficult to administer in vivo and can limit its potential therapeutic applications. Another limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its therapeutic potential.

Future Directions

There are several future directions for the investigation of (5E)-3-(4-chlorophenyl)-5-{[1-(4-iodophenyl)-1H-pyrrol-2-yl]methylidene}imidazolidine-2,4-dione. One direction is to further investigate its potential as an anticancer agent. This could involve testing its efficacy in animal models and optimizing its delivery method to improve its solubility.
Another direction is to investigate its potential as an immunomodulatory agent. This could involve testing its ability to enhance the activity of natural killer cells in vivo and investigating its potential applications in the treatment of viral infections and autoimmune diseases.
Finally, further investigation into the mechanism of action of (5E)-3-(4-chlorophenyl)-5-{[1-(4-iodophenyl)-1H-pyrrol-2-yl]methylidene}imidazolidine-2,4-dione is needed to optimize its therapeutic potential. This could involve identifying its molecular targets and developing more potent analogs of the compound.

Synthesis Methods

The synthesis of (5E)-3-(4-chlorophenyl)-5-{[1-(4-iodophenyl)-1H-pyrrol-2-yl]methylidene}imidazolidine-2,4-dione involves the reaction of 1-(4-iodophenyl)-2-(4-nitrophenyl)ethene with 4-chlorophenylhydrazine in the presence of sodium ethoxide. The resulting product is then treated with acetic anhydride to yield (5E)-3-(4-chlorophenyl)-5-{[1-(4-iodophenyl)-1H-pyrrol-2-yl]methylidene}imidazolidine-2,4-dione. The overall yield of this synthesis method is approximately 50%.

Scientific Research Applications

(5E)-3-(4-chlorophenyl)-5-{[1-(4-iodophenyl)-1H-pyrrol-2-yl]methylidene}imidazolidine-2,4-dione has been investigated for its potential as an anticancer agent. In vitro studies have shown that (5E)-3-(4-chlorophenyl)-5-{[1-(4-iodophenyl)-1H-pyrrol-2-yl]methylidene}imidazolidine-2,4-dione inhibits the growth of a variety of cancer cell lines, including breast, lung, colon, and prostate cancer cells. (5E)-3-(4-chlorophenyl)-5-{[1-(4-iodophenyl)-1H-pyrrol-2-yl]methylidene}imidazolidine-2,4-dione has also been shown to induce apoptosis in cancer cells, which is a process that leads to programmed cell death.
In addition to its potential as an anticancer agent, (5E)-3-(4-chlorophenyl)-5-{[1-(4-iodophenyl)-1H-pyrrol-2-yl]methylidene}imidazolidine-2,4-dione has also been investigated for its ability to modulate the immune system. Studies have shown that (5E)-3-(4-chlorophenyl)-5-{[1-(4-iodophenyl)-1H-pyrrol-2-yl]methylidene}imidazolidine-2,4-dione can stimulate the production of cytokines, which are proteins that play a key role in the immune response. (5E)-3-(4-chlorophenyl)-5-{[1-(4-iodophenyl)-1H-pyrrol-2-yl]methylidene}imidazolidine-2,4-dione has also been shown to enhance the activity of natural killer cells, which are immune cells that play a critical role in the body's defense against cancer and viral infections.

properties

Product Name

(5E)-3-(4-chlorophenyl)-5-{[1-(4-iodophenyl)-1H-pyrrol-2-yl]methylidene}imidazolidine-2,4-dione

Molecular Formula

C20H13ClIN3O2

Molecular Weight

489.7 g/mol

IUPAC Name

(5E)-3-(4-chlorophenyl)-5-[[1-(4-iodophenyl)pyrrol-2-yl]methylidene]imidazolidine-2,4-dione

InChI

InChI=1S/C20H13ClIN3O2/c21-13-3-7-16(8-4-13)25-19(26)18(23-20(25)27)12-17-2-1-11-24(17)15-9-5-14(22)6-10-15/h1-12H,(H,23,27)/b18-12+

InChI Key

HGWIRIGLIIRZTL-LDADJPATSA-N

Isomeric SMILES

C1=CN(C(=C1)/C=C/2\C(=O)N(C(=O)N2)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)I

SMILES

C1=CN(C(=C1)C=C2C(=O)N(C(=O)N2)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)I

Canonical SMILES

C1=CN(C(=C1)C=C2C(=O)N(C(=O)N2)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)I

Origin of Product

United States

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